2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride
Overview
Description
2-Amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one dihydrochloride is a chemical compound with the CAS Number: 1240527-40-5 . It has a molecular weight of 326.65 . The IUPAC name for this compound is 2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethanamine dihydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN3O.2ClH/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14;;/h1-3,8H,4-7,9,14H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Antitumor and Anticancer Applications
A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds with 3-chlorophenyl substitutions, demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, comparable to cisplatin, a known effective anticancer drug (Yurttaş et al., 2014). Additionally, a study on piperazine-based tertiary amino alcohols and their dihydrochlorides showed potential in affecting tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives, including those with 4-chlorophenyl and 3-chlorophenyl groups, have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Enhancement of A1 Adenosine Receptor
Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes has identified potent allosteric enhancers of the A1 adenosine receptor, with specific substitutions on the piperazine ring influencing the enhancement activity (Romagnoli et al., 2008).
Antifungal and Antibacterial Properties
Quinazoline derivatives, including those with 4-chlorophenyl groups, have demonstrated notable antifungal and antibacterial activities, with specific compounds showing effectiveness against Aspergillus flavus and Pseudomonas (Kale & Durgade, 2017).
Antiviral Potential
Derivatives of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone have been evaluated as inhibitors of HIV-1 RT, with several compounds displaying significant inhibitory activity, contributing to the development of potential HIV treatment options (Chander et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-amino-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-10-2-1-3-11(8-10)15-4-6-16(7-5-15)12(17)9-14;;/h1-3,8H,4-7,9,14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWMZWVVMMVZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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